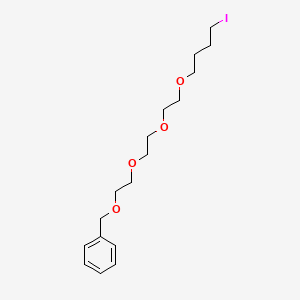
15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane is an organic compound with the molecular formula C₁₇H₂₇IO₄ It is characterized by the presence of an iodine atom attached to a phenyl group, which is further connected to a tetraoxapentadecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane typically involves the iodination of a precursor compound. One common method is the reaction of 1-phenyl-2,5,8,11-tetraoxapentadecane with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Purification steps such as recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides, amines, or thiols.
Oxidation Reactions: The phenyl group can be oxidized to form phenolic or quinone derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium thiocyanate in polar solvents like acetone or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 15-substituted-1-phenyl-2,5,8,11-tetraoxapentadecane derivatives.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of 15-hydro-1-phenyl-2,5,8,11-tetraoxapentadecane.
Scientific Research Applications
15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Mechanism of Action
The mechanism of action of 15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane involves its interaction with specific molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the phenyl group can undergo various transformations. The tetraoxapentadecane chain provides flexibility and solubility, enhancing the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 15-Bromo-1-phenyl-2,5,8,11-tetraoxapentadecane
- 15-Chloro-1-phenyl-2,5,8,11-tetraoxapentadecane
- 15-Fluoro-1-phenyl-2,5,8,11-tetraoxapentadecane
Uniqueness
15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and oxidative addition reactions, providing opportunities for diverse chemical transformations .
Properties
Molecular Formula |
C17H27IO4 |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
2-[2-[2-(4-iodobutoxy)ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C17H27IO4/c18-8-4-5-9-19-10-11-20-12-13-21-14-15-22-16-17-6-2-1-3-7-17/h1-3,6-7H,4-5,8-16H2 |
InChI Key |
DZZADVUTGKGCLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















